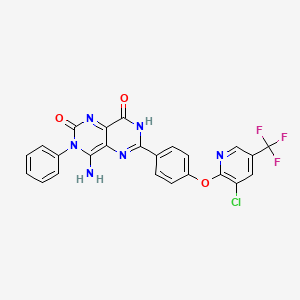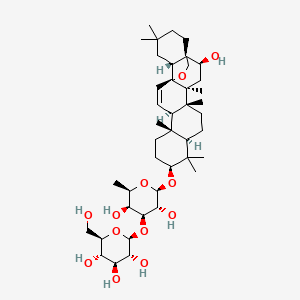![molecular formula C17H20F3NO3 B2604781 (Z)-3-(4-{2-[4-(三氟甲基)哌啶基]乙氧基}苯基)-2-丙烯酸 CAS No. 2063772-09-6](/img/structure/B2604781.png)
(Z)-3-(4-{2-[4-(三氟甲基)哌啶基]乙氧基}苯基)-2-丙烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While the specific synthesis process for this compound is not directly mentioned in the sources, it’s worth noting that trifluoromethyl groups and their derivatives are often used in the synthesis of various compounds . Protodeboronation of pinacol boronic esters is one method that has been used in the synthesis of related compounds .科学研究应用
Anti-Inflammatory Properties
“AKOS026675342” exhibits anti-inflammatory effects due to its inhibition of specific enzymes involved in inflammation pathways. Researchers have investigated its potential in treating conditions such as arthritis, inflammatory bowel disease, and dermatitis. The compound’s ability to modulate cytokines and reduce oxidative stress makes it a promising candidate for anti-inflammatory drug development .
Anticancer Activity
Studies suggest that “AKOS026675342” may have anticancer properties. It inhibits cell proliferation and induces apoptosis (programmed cell death) in cancer cells. Researchers have explored its potential as an adjunct therapy for various cancers, including breast, lung, and colon cancer. Further investigations are needed to understand its mechanisms and optimize its efficacy .
Cardiovascular Health
The compound’s vasodilatory effects make it relevant for cardiovascular health. It relaxes blood vessels, potentially improving blood flow and reducing hypertension. Researchers have studied its impact on endothelial function and vascular tone. However, clinical trials are necessary to validate its cardiovascular benefits .
Neuroprotective Effects
“KB-0713” shows promise as a neuroprotective agent. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers have explored its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies indicate positive outcomes, but human trials are essential .
Metabolic Disorders
The compound’s interaction with metabolic pathways has drawn attention. It influences glucose metabolism, lipid profiles, and insulin sensitivity. Researchers have investigated its role in managing diabetes and obesity. However, more comprehensive clinical studies are needed to establish its therapeutic potential .
Gastrointestinal Health
“AKOS026675342” may benefit gastrointestinal health. Its anti-inflammatory properties could alleviate symptoms in conditions like inflammatory bowel disease (IBD). Researchers have explored its effects on gut microbiota and intestinal barrier function. Clinical trials are necessary to validate its efficacy in IBD patients .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial effects against certain pathogens. Researchers have investigated its potential as an alternative to conventional antibiotics. However, further research is required to determine its spectrum of activity and safety profile .
Skin Disorders
Due to its anti-inflammatory and antioxidant properties, “AKOS026675342” may have applications in dermatology. Researchers have explored its effects on skin inflammation, wound healing, and photoaging. Topical formulations could be developed for conditions like psoriasis and eczema .
属性
IUPAC Name |
(Z)-3-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)14-7-9-21(10-8-14)11-12-24-15-4-1-13(2-5-15)3-6-16(22)23/h1-6,14H,7-12H2,(H,22,23)/b6-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQPQERWAOVMBJ-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2604699.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide](/img/structure/B2604701.png)
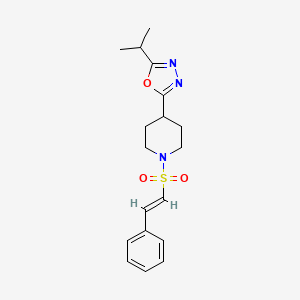
![(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2604704.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
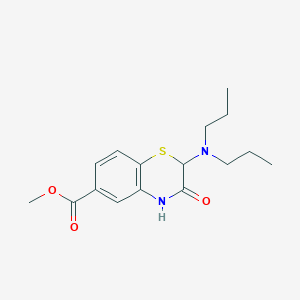
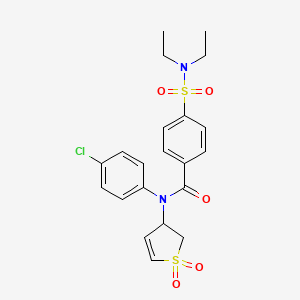
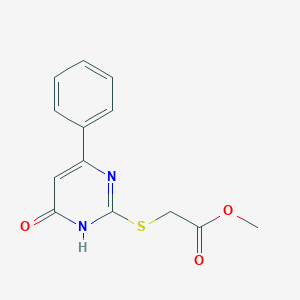
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-(3-fluoropropyl)acetamide](/img/structure/B2604712.png)


